(Heptafluoropropyl)trimethylsilane is an organosilicon compound with the chemical formula C₆H₉F₇Si, and it is characterized by the presence of a heptafluoropropyl group attached to a trimethylsilane moiety. This compound is notable for its unique properties derived from the fluorinated alkyl chain, which imparts distinct physical and chemical characteristics, such as low surface energy and high thermal stability. The compound is primarily used in organic synthesis and materials science due to its ability to participate in various
Several methods have been developed for the synthesis of (Heptafluoropropyl)trimethylsilane:
(Heptafluoropropyl)trimethylsilane has several applications across various fields:
Several compounds share structural similarities with (Heptafluoropropyl)trimethylsilane. Below is a comparison highlighting its uniqueness:
Compound Name | Formula | Key Features |
---|---|---|
Trifluoromethyltrimethylsilane | C₄H₉F₃Si | Contains a trifluoromethyl group; less fluorination |
Perfluorohexyltrimethylsilane | C₉H₁₅F₆Si | Longer perfluoroalkyl chain; different physical properties |
Pentafluoroethyltrimethylsilane | C₇H₁₃F₅Si | Shorter perfluoroalkyl chain; distinct reactivity |
(Heptafluoropropyl)trimethylsilane stands out due to its specific heptafluoropropyl group, which provides unique properties such as enhanced thermal stability and low surface energy compared to other similar compounds. This makes it particularly valuable in applications requiring specialized surface characteristics or reactivity profiles.
The compound (heptafluoropropyl)trimethylsilane (CAS: 3834-42-2) is systematically named 1,1,2,2,3,3,3-heptafluoropropyl(trimethyl)silane. Common synonyms include:
(Heptafluoropropyl)trimethylsilane represents a distinctive organosilicon compound characterized by the combination of a perfluorinated propyl chain with a trimethylsilyl functional group [1] [2]. The molecular formula C₆H₉F₇Si reflects the presence of six carbon atoms, nine hydrogen atoms, seven fluorine atoms, and one silicon atom, resulting in a molecular weight of 242.21 g/mol [2] [3]. The compound exhibits a tetrahedral geometry around the central silicon atom, consistent with sp³ hybridization of the silicon center [4] [5].
The structural architecture consists of two distinct moieties: a heptafluoropropyl chain (CF₃CF₂CF₂-) and a trimethylsilyl group (-Si(CH₃)₃) [1] [2]. The perfluoropropyl segment contains seven fluorine atoms distributed across three carbon centers, with the terminal carbon bearing three fluorine atoms and the two intermediate carbons each carrying two fluorine atoms [1] [3]. The trimethylsilyl portion comprises a silicon atom bonded to three methyl groups, providing characteristic steric bulk and chemical inertness typical of silyl protecting groups [4] [6].
The Chemical Abstracts Service index name appears as "Silane, (1,1,2,2,3,3,3-heptafluoropropyl)trimethyl-" [2] [10], following Chemical Abstracts Service naming conventions that place the parent compound first, followed by substituent descriptors. The compound has been assigned Chemical Abstracts Service Registry Number 3834-42-2, providing a unique numerical identifier for database searches and regulatory purposes [1] [2] [11].
Multiple systematic and common names exist for (Heptafluoropropyl)trimethylsilane, reflecting different naming conventions and historical usage patterns [2] [12]. The compound is frequently referred to as Trimethyl(heptafluoropropyl)silane, which emphasizes the trimethylsilyl component as the principal functional group [2] [12]. Another common designation is 1-(Trimethylsilyl)heptafluoropropane, which treats the structure as a heptafluoropropane derivative bearing a trimethylsilyl substituent [1] [2].
The synonym Trimethyl(perfluoropropyl)silane is also employed, utilizing the term "perfluoropropyl" to indicate complete fluorination of the propyl chain [2] [10]. This nomenclature variant emphasizes the perfluorinated nature of the alkyl substituent. The abbreviated linear formula CF₃CF₂CF₂Si(CH₃)₃ provides a concise structural representation commonly used in chemical literature and databases [1] [13].
The compound possesses several standardized structural identifiers used across chemical databases and information systems [2] [3]. The International Chemical Identifier (InChI) string InChI=1S/C6H9F7Si/c1-14(2,3)6(12,13)4(7,8)5(9,10)11/h1-3H3 provides a machine-readable representation of the molecular structure [2] [3] [7]. The corresponding InChI Key PKLASFRWKXWKII-UHFFFAOYSA-N serves as a hashed version for database searching and compound identification [2] [3] [7].
The Simplified Molecular-Input Line-Entry System (SMILES) notation CSi(C)C(C(C(F)(F)F)(F)F)(F)F offers an alternative linear representation of the molecular structure [1] [3]. This notation system explicitly depicts the connectivity pattern, showing the silicon atom bonded to three methyl carbons and one perfluoropropyl carbon chain [1] [3].
Property | Value | Unit/Source |
---|---|---|
Chemical Name | (Heptafluoropropyl)trimethylsilane | Common name [1] |
Chemical Abstracts Service Registry Number | 3834-42-2 | Chemical Abstracts Service [1] [2] |
Molecular Formula | C₆H₉F₇Si | Molecular composition [2] [3] |
Molecular Weight | 242.21 g/mol | Calculated molecular mass [2] [3] |
International Union of Pure and Applied Chemistry Name | 1,1,2,2,3,3,3-heptafluoropropyl(trimethyl)silane | International Union of Pure and Applied Chemistry nomenclature [2] [7] |
Systematic Name | Silane, (1,1,2,2,3,3,3-heptafluoropropyl)trimethyl- | Chemical Abstracts naming [2] [10] |
InChI | InChI=1S/C6H9F7Si/c1-14(2,3)6(12,13)4(7,8)5(9,10)11/h1-3H3 | International Chemical Identifier [2] [3] |
InChI Key | PKLASFRWKXWKII-UHFFFAOYSA-N | Hashed InChI [2] [3] |
SMILES | CSi(C)C(C(C(F)(F)F)(F)F)(F)F | Simplified molecular-input line-entry [1] [3] |
Boiling Point | 88°C | Literature value [1] [14] [15] |
Density | 1.195 g/mL at 25°C | Literature value [1] [14] |
Refractive Index | n₂₀/D 1.324 | Literature value [1] [14] [15] |
Molecular Design Limited Number | MFCD00216712 | Molecular Design Limited [1] [2] [12] |
Beilstein Registry Number | 1769415 | Chemical registry [1] [13] |
Component | Formula | Count | Description |
---|---|---|---|
Perfluoropropyl Chain | CF₃CF₂CF₂- | 1 | Fully fluorinated propyl chain [1] [2] |
Trimethylsilyl Group | -Si(CH₃)₃ | 1 | Three methyl groups bonded to silicon [4] [6] |
Silicon Center | Si | 1 | Central silicon atom (tetrahedral) [4] [5] |
Fluorine Atoms | F₇ | 7 | Seven fluorine atoms on propyl chain [1] [2] |
Carbon Atoms | C₆ | 6 | Six carbon atoms total [2] [3] |
Hydrogen Atoms | H₉ | 9 | Nine hydrogen atoms (all on methyl groups) [2] [3] |
Total Atoms | C₆H₉F₇Si | 23 | Total atom count in molecule [2] [3] |
The molecular structure exhibits several important bonding characteristics that influence its chemical behavior and physical properties [16] [4]. The carbon-fluorine bonds within the perfluoropropyl chain represent some of the strongest single bonds in organic chemistry, with bond dissociation energies typically exceeding 115 kcal/mol [16]. These bonds are characterized by significant ionic character due to the high electronegativity difference between carbon and fluorine (4.0 for fluorine versus 2.5 for carbon) [16].
The silicon-carbon bonds connecting the trimethylsilyl group to both the methyl substituents and the perfluoropropyl chain exhibit typical organosilicon bonding characteristics [4] [5]. The silicon center adopts tetrahedral geometry with approximate sp³ hybridization, consistent with standard organosilane structural patterns [4] [5]. The trimethylsilyl group provides substantial steric bulk around the silicon atom, contributing to the compound's chemical inertness and stability [4] [6].
The compound's nomenclature has evolved through various chemical literature sources and database systems, resulting in multiple acceptable naming conventions [2] [12]. Historical usage has favored different naming approaches depending on the chemical context and application area [2] [12]. In perfluoroalkyl chemistry literature, the compound is often referenced as Trimethyl(perfluoropropyl)silane, emphasizing the perfluorinated nature of the alkyl substituent [2] [10].
Flammable